6-(Trifluoromethoxy)quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethoxy)quinoline-3-carboxylic acid is an organic compound with the molecular formula C11H6F3NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethoxy group at the 6-position and the carboxylic acid group at the 3-position of the quinoline ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloroquinoline with trifluoromethanol in the presence of a base, followed by carboxylation using carbon dioxide under high pressure .
Industrial Production Methods
Industrial production methods for 6-(Trifluoromethoxy)quinoline-3-carboxylic acid may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce quinoline-3-methanol .
Scientific Research Applications
6-(Trifluoromethoxy)quinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethoxy)quinoline: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid: Contains a hydroxyl group at the 4-position, which can influence its chemical behavior and biological activity.
Uniqueness
6-(Trifluoromethoxy)quinoline-3-carboxylic acid is unique due to the presence of both the trifluoromethoxy group and the carboxylic acid group on the quinoline ring. This combination imparts distinct chemical properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
6-(trifluoromethoxy)quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-1-2-9-6(4-8)3-7(5-15-9)10(16)17/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAYHXCPPWZKMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.